Tenofovir Alafenamide

Description

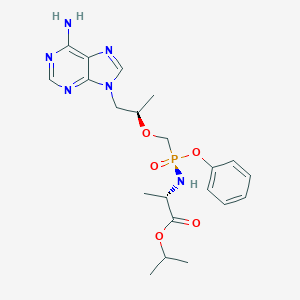

Structure

2D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Cellular Mechanism of Action

Prodrug Entry and Intracellular Uptake

Tenofovir (B777) alafenamide's entry into target cells, particularly hepatocytes, involves a combination of passive diffusion and active transporter-mediated mechanisms drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov.

Tenofovir alafenamide is a lipophilic, cell-permeant compound that can enter primary hepatocytes through passive diffusion drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov. This intrinsic permeability contributes to its ability to cross cell membranes and reach intracellular compartments vemlidyhcp.comnih.gov.

Beyond passive diffusion, specific transporter proteins play a crucial role in the efficient intracellular uptake of this compound dovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.gov.

Hepatic uptake of this compound is facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are expressed in hepatocytes drugbank.comnih.govdovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comnih.govnih.govcancer.govfda.govfda.govasm.org. These uptake transporters contribute significantly to the delivery of TAF into liver cells, which are a primary target tissue for HBV nih.govnih.govasm.org.

This compound is also a substrate for efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) dovepress.comeuropa.eueuropa.euvemlidyhcp.comnih.govfda.govfda.govasm.orgpmda.go.jp. The activity of these efflux pumps can influence the cellular permeation and absorption of this compound vemlidyhcp.comnih.govfda.govfda.gov. Inhibitors of P-gp and BCRP may increase plasma concentrations of this compound, whereas P-gp inducers are expected to decrease its absorption, potentially leading to a loss of therapeutic effect europa.eueuropa.euvemlidyhcp.comnih.govfda.govfda.gov.

Transporter-Mediated Uptake Systems

Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3) in Hepatocytes

Intracellular Biotransformation Pathways

Once inside the cell, this compound undergoes a series of biotransformation steps to yield its active form europa.eueuropa.euontosight.aiaskgileadmedical.comgoogle.comcancer.govunboundmedicine.comfda.gov.

This compound is primarily hydrolyzed intracellularly to form tenofovir (TFV) dovepress.comeuropa.eueuropa.eufda.govontosight.aiaskgileadmedical.comamazonaws.comgoogle.comnih.govnih.govnih.govcancer.govunboundmedicine.comfda.govfda.govoup.com. In primary human hepatocytes, this hydrolysis is predominantly mediated by carboxylesterase 1 (CES1) dovepress.comeuropa.eueuropa.eufda.govaskgileadmedical.comgoogle.comnih.govnih.govcancer.govfda.gov. In other target cells, such as peripheral blood mononuclear cells (PBMCs) and macrophages, cathepsin A is the major enzyme responsible for TAF hydrolysis europa.eunih.govnih.govoup.com. Following its conversion, intracellular tenofovir is subsequently phosphorylated by cellular kinases to its pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP) europa.eueuropa.eufda.govontosight.aiaskgileadmedical.comamazonaws.comgoogle.comcancer.govunboundmedicine.comfda.govfda.gov.

Key Pharmacokinetic Parameters of this compound (TAF)

| Parameter | Value | Source |

| Peak Plasma Concentration (Cmax) | 16 ng/mL (single dose) | drugbank.comnih.gov |

| Time to Peak (Tmax) | Approximately 0.48 hours (fasted adults) | europa.eumims.com |

| Area Under Curve (AUC) | 270 ng·h/mL (single dose) | drugbank.comnih.gov |

| Plasma Protein Binding | ~80% | drugbank.comeuropa.euwikipedia.orgmims.com |

| Plasma Half-life | 0.51 hours | wikipedia.orgamazonaws.commims.com |

| Elimination (Feces) | ~31.7% | wikipedia.orgunboundmedicine.commims.com |

| Elimination (Urine) | <1% (intact TAF) | wikipedia.orgunboundmedicine.commims.com |

Carboxylesterase 1 (CES1) Activity in Hepatocytes

Phosphorylation Cascade to Active Metabolite

Following the initial hydrolysis of this compound to tenofovir within the target cells, tenofovir undergoes a crucial intracellular phosphorylation cascade askgileadmedical.commedex.com.bdcancer.govoup.comsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaskgileadmedical.comaccp.comresearchgate.netbeaconmedicare.com.bdhres.caeuropa.eudovepress.comfda.govnih.gov.

Intracellular tenofovir is subsequently phosphorylated by host cellular kinases to its pharmacologically active form, tenofovir diphosphate (TFV-DP) askgileadmedical.commedex.com.bdcancer.govoup.comsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaskgileadmedical.comaccp.comresearchgate.netbeaconmedicare.com.bdhres.caeuropa.eufda.govnih.gov. This conversion involves a series of phosphorylation steps, typically mediated by nucleotide kinases dovepress.commedrxiv.orgfrontiersin.org. TFV-DP is the key active metabolite responsible for the antiviral activity of this compound nih.gov.

Molecular Interaction of Active Metabolite

Tenofovir diphosphate (TFV-DP), once formed, exerts its antiviral effects through direct interaction with viral enzymes essential for replication askgileadmedical.comcancer.govfda.govpatsnap.com.

Inhibition of Viral Polymerases (e.g., HBV DNA Polymerase)

The primary molecular target of TFV-DP is viral polymerases, including the Hepatitis B virus (HBV) reverse transcriptase and HIV-1 reverse transcriptase askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com. TFV-DP acts as a competitive inhibitor, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the nascent viral DNA strand askgileadmedical.comcancer.govfda.govpatsnap.com. Research findings indicate that TFV-DP is an effective inhibitor of HBV reverse transcriptase, with an in vitro inhibitor constant (Kᵢ) of 0.18 µM asm.org.

| Active Metabolite | Target Enzyme | Inhibition Constant (Kᵢ) |

| Tenofovir Diphosphate | HBV Reverse Transcriptase | 0.18 µM asm.org |

DNA Chain Termination Mechanism

Upon incorporation into the viral DNA by the viral reverse transcriptase, TFV-DP functions as an obligate chain terminator askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com. This is due to the absence of a 3'-hydroxyl group in tenofovir's chemical structure, which is essential for the formation of phosphodiester bonds that link subsequent nucleotides during DNA elongation patsnap.com. The incorporation of TFV-DP effectively halts further DNA synthesis, thereby preventing the production of a complete and functional viral DNA, and consequently inhibiting viral replication askgileadmedical.commedex.com.bdcancer.govsamipharmapk.comtafecta.comtmda.go.tzeuropa.eugetzpharma.comrwandafda.gov.rweuropa.euaccp.comresearchgate.netbeaconmedicare.com.bdfda.govpatsnap.com.

Interaction with Mammalian DNA Polymerases

A crucial aspect of this compound's safety profile stems from the low inhibitory activity of its active metabolite, tenofovir diphosphate (TFV-DP), against mammalian DNA polymerases. europa.euedaegypt.gov.egmedex.com.bdfda.govfda.govpmda.go.jpasm.orgmedchemexpress.commedchemexpress.comglpbio.comasm.orgcapes.gov.brglpbio.com This selective inhibition of viral enzymes over host enzymes is a key differentiator from other nucleoside analogs.

Detailed in vitro kinetic studies have elucidated TFV-DP's interaction with various mammalian DNA polymerases, including nuclear DNA polymerases α, β, δ, and ε, as well as the mitochondrial DNA polymerase γ. pmda.go.jpasm.orgnih.gov TFV-DP is characterized as a weak inhibitor and a poor substrate for these host DNA polymerases. asm.orgmedchemexpress.comcapes.gov.brnih.gov

For instance, TFV-DP exhibits significantly higher Ki/Km ratios for mammalian DNA polymerases compared to HIV-1 reverse transcriptase (RT), indicating a much lower affinity for the host enzymes. The Ki/Km ratios for mammalian DNA polymerases are reported to be 4- to 170-fold higher than for HIV-1 RT. pmda.go.jp Specifically, the Ki constant for TFV-DP against HIV-1 RT (RNA-directed DNA synthesis) is 0.02 µM, which is more than 200-fold lower than its Ki for human DNA polymerase α and over 3000-fold lower than for human DNA polymerases β and γ. fda.govpmda.go.jp

Data from kinetic analyses demonstrate that TFV-DP's incorporation into DNA catalyzed by mammalian polymerases is approximately 1,000-fold less efficient than that of dATP. asm.orgcapes.gov.brnih.gov This is further supported by the much higher Km values for TFV-DP relative to dATP for these enzymes. For rat DNA polymerase α, δ, and ε, TFV-DP Km values were 350-, 2,155-, and 187-fold higher than dATP Km values, respectively. asm.orgcapes.gov.brnih.gov

The kinetic inhibition constants (Ki) and their ratios relative to the Km of dATP for various DNA polymerases illustrate this selectivity, as summarized in the table below:

| Enzyme | Ki (µM) pmda.go.jpcaymanchem.com | Km dATP (µM) pmda.go.jp | Ki/Km pmda.go.jp | Inhibition Type (for rat pol) asm.orgnih.gov |

| Human DNA pol α | 5.2 | 2.7 | 1.92 | Uncompetitive |

| Human DNA pol β | 81.7 | 5.6 | 14.6 | Poor inhibitor |

| Human DNA pol γ | 59.5 | 0.7 | 85.3 | Weak inhibitor |

| Rat DNA pol δ/PCNA | 7.1 | 0.7 | 10.2 | Competitive |

| Rat DNA pol ε | 95.2 | 6.1 | 15.6 | Competitive |

| HIV-1 RT | 0.21 | 0.42 | 0.50 | Competitive |

Note: Ki values for human DNA polymerases α, β, and γ, and rat DNA polymerases δ and ε are relative to HIV-1 RT values. fda.govpmda.go.jppmda.go.jpcaymanchem.com

The high Ki/Km ratio for mitochondrial DNA polymerase γ (85.3) suggests a low potential for TFV to interfere with mitochondrial DNA synthesis. pmda.go.jp This is consistent with in vitro studies showing no evidence of mitochondrial toxicity in cell culture based on mitochondrial DNA analyses. europa.euedaegypt.gov.egmedex.com.bdfda.gov

Preclinical Pharmacokinetics and Metabolism

Absorption Dynamics in Preclinical Models

The oral absorption of tenofovir (B777) alafenamide is influenced by various factors, including the presence of food and the involvement of specific drug transporters in the intestinal lumen.

Preclinical and early clinical studies have demonstrated that food significantly impacts the oral absorption of tenofovir alafenamide. When administered with a high-fat meal, a single dose of this compound resulted in a 65% increase in its systemic exposure (AUC) compared to administration under fasted conditions. europa.eufda.goveuropa.eu Another study reported an approximate 50% increase in this compound AUC when given with food. dovepress.com Additionally, the time to reach peak plasma concentration (Tmax) of this compound can be delayed under fed conditions. dovepress.com The presence of food in the gastrointestinal tract may influence this compound's absorption by increasing residence time and potentially altering gut pH. researchgate.net

Table 1: Effect of Food on this compound Oral Absorption

| Parameter | Fasted Conditions (Mean) | Fed Conditions (Mean) | Change (Fed vs. Fasted) | Source |

| TAF AUC | Baseline | Increased | 65% increase | europa.eufda.goveuropa.eu |

| TAF AUC | Baseline | Increased | ~50% increase | dovepress.com |

| TAF Tmax | Shorter | Delayed | Delayed | dovepress.com |

This compound is a substrate for several key drug transporters in the intestine and liver. It is a substrate of the efflux transporters P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2). europa.eueuropa.eudovepress.comresearchgate.nettandfonline.comresearchgate.netoup.comefda.gov.et These transporters can restrict the absorption of their substrates, including this compound, from the gastrointestinal lumen. researchgate.nettandfonline.comresearchgate.net

Inhibitors of P-gp, such as cobicistat, ritonavir, and amiodarone, have been shown to increase the absorption and systemic concentrations of this compound by reducing its efflux from the intestine. europa.euresearchgate.netoup.comefda.gov.ethiv-druginteractions.org Conversely, inducers of P-gp, like rifampicin, are expected to decrease this compound plasma concentrations. europa.eueuropa.euresearchgate.netefda.gov.et Beyond efflux transporters, this compound is also a substrate for the hepatic uptake transporters Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, which facilitate its entry into liver cells. dovepress.comtandfonline.comtdm-monografie.orgresearchgate.net

Factors Influencing Oral Absorption (e.g., Food Effects)

Distribution Profile in Preclinical Models

The distribution of this compound and its active metabolite is characterized by relatively high plasma protein binding for the prodrug and selective accumulation in target cells and lymphatic tissues.

This compound exhibits moderate binding to human plasma proteins. In samples collected during clinical studies, approximately 80% of this compound was bound to plasma proteins. europa.eufda.goveuropa.eu In contrast, tenofovir, the parent drug, shows very low plasma protein binding, reported as less than 0.7% to human plasma or 7.2% to human serum protein, and this binding is independent of drug concentration over a range of 0.01 to 25 µg/mL. europa.eufda.goveuropa.eutga.gov.au The blood-to-plasma ratio for this compound is approximately 1.0. fda.gov

Table 2: Plasma Protein Binding of this compound and Tenofovir

| Compound | % Plasma Protein Binding (Human) | Blood-to-Plasma Ratio | Source |

| This compound (TAF) | ~80% | ~1.0 | europa.eufda.goveuropa.eu |

| Tenofovir (TFV) | <0.7% (plasma); <7.2% (serum) | Not specified | europa.eufda.goveuropa.eutga.gov.au |

A key feature of this compound's design is its ability to selectively deliver tenofovir to target cells, leading to enhanced intracellular accumulation of tenofovir diphosphate (B83284) (TFV-DP).

Peripheral Blood Mononuclear Cells (PBMCs): Preclinical studies in dogs and clinical observations in humans confirm that this compound leads to significantly higher intracellular tenofovir concentrations in PBMCs compared to tenofovir disoproxil fumarate (B1241708) (TDF). In dogs, intracellular tenofovir concentrations (AUC0-24) in PBMCs after a single oral dose of this compound were approximately 38-fold greater than an equivalent oral dose of TDF and about 100-fold greater than subcutaneous tenofovir. oup.comoup.com In human studies, this compound achieved 4- to 7-fold higher intracellular TFV-DP concentrations in PBMCs than TDF. mdpi.comnih.gov The conversion of this compound to tenofovir within PBMCs and macrophages is primarily catalyzed by the cellular enzyme cathepsin A. europa.eufda.goveuropa.euresearchgate.nethep-druginteractions.orgnih.gov

Lymphatic Tissues: this compound has demonstrated efficient delivery of tenofovir to lymphoid tissues. oup.comoup.comasm.org In dog models, 24 hours after a single dose of this compound, the concentration of tenofovir in lymphatic organs was observed to be between 5- and 15-fold greater than that achieved with an equivalent dose of TDF. oup.comoup.com This preferential distribution into peripheral lymphocytes and lymphatic tissues has been consistently observed in preclinical studies. asm.org

Hepatocytes: this compound is designed for efficient delivery to hepatic cells, which are crucial for the treatment of hepatitis B virus (HBV) infection. researchgate.netnih.govacs.org In vitro incubation of primary human hepatocytes with this compound resulted in high intracellular concentrations of TFV-DP, approximately 5-fold higher than with TDF and 120-fold higher than with tenofovir itself. nih.gov this compound is primarily hydrolyzed to tenofovir within primary hepatocytes by carboxylesterase 1 (CES1), with cathepsin A also contributing to a lesser extent. fda.goveuropa.euresearchgate.nettdm-monografie.orgresearchgate.nethep-druginteractions.orgnih.govnih.govacs.org Preclinical data in dogs showed that this compound was highly extracted by the liver, with an estimated extraction ratio of 65%. nih.govacs.org Administration of this compound in dogs also resulted in higher and more persistent levels of TFV-DP in liver tissue compared to TDF. researchgate.net

The active metabolite, tenofovir diphosphate (TFV-DP), demonstrates a prolonged intracellular half-life across various cell types, supporting the once-daily dosing of its prodrugs.

Peripheral Blood Mononuclear Cells (PBMCs): In preclinical in vitro studies using human PBMCs, the intracellular half-life of tenofovir diphosphate was found to be approximately 50 hours in resting (non-proliferating) cells, and approximately 10 hours in activated (phytohaemagglutinin-stimulated) PBMCs. tdm-monografie.orgtga.gov.aueuropa.eu Other studies have reported intracellular half-lives ranging from 30 to 72 hours, or between 2 and 6 days in PBMCs. mdpi.comresearchgate.netresearchgate.net A terminal half-life of 48 hours (range 38-76 hours) has also been noted for TFV-DP in PBMCs. researchgate.net

Hepatocytes: In primary human hepatocytes, tenofovir diphosphate exhibits a long intracellular half-life of approximately 95 hours (95 ± 6 hours). nih.govnih.govresearchgate.net Other findings also suggest a half-life exceeding 24 hours in these cells. researchgate.netnih.gov

Table 3: Intracellular Half-Life of Tenofovir Diphosphate (TFV-DP)

| Cell Type | Intracellular Half-Life (Mean ± SD) | Source |

| Resting PBMCs (Human, in vitro) | ~50 hours | tdm-monografie.orgtga.gov.aueuropa.eu |

| Activated PBMCs (Human, in vitro) | ~10 hours | tdm-monografie.orgtga.gov.aueuropa.eu |

| PBMCs (General) | 30-72 hours / 2-6 days / 48 hours | mdpi.comresearchgate.netresearchgate.net |

| Primary Human Hepatocytes | 95 ± 6 hours / >24 hours | researchgate.netnih.govnih.govnih.govresearchgate.net |

Differential Drug Disposition Across Various Blood Cell Types (e.g., Neutrophils, Platelets, Erythrocytes)

TAF demonstrates a selective distribution to cells where viral replication predominantly occurs, such as hepatocytes and lymphocytes, due to the activity of specific hydrolyzing enzymes nih.gov. Compared to tenofovir disoproxil, this compound accumulates more in peripheral blood mononuclear cells (PBMCs) than in red blood cells drugbank.com. Preclinical animal studies, specifically in dogs, have shown that TAF enhances the distribution of tenofovir into PBMCs and lymphatic organs following oral administration, with tenofovir concentrations in lymphatic organs being 5- to 15-fold greater than an equivalent dose of TDF after 24 hours oup.com. Intracellular tenofovir concentrations (measured by AUC₀₋₂₄) in PBMCs after a single oral dose of TAF in dogs are approximately 38-fold greater than those observed after an equivalent oral dose of TDF, and about 100-fold greater than after subcutaneous tenofovir oup.com.

A study investigating the cellular pharmacology of TFV-DP and emtricitabine-triphosphate (FTC-TP) in various blood cell types (PBMCs, neutrophils, platelets, and erythrocytes) revealed differential drug disposition. After normalizing to cell volume, both TFV-DP and FTC-TP accumulated most in PBMCs, followed by neutrophils, then platelets, and least in erythrocytes nih.govoup.comfirstwordpharma.com. TFV-DP and FTC-TP exhibited the longest half-lives in neutrophils, followed by PBMCs, and then platelets nih.govoup.comfirstwordpharma.com.

Table 1: Relative Accumulation of TFV-DP in Blood Cell Types (Volume-Normalized)

| Blood Cell Type | Relative Accumulation (Greatest to Least) |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1st |

| Neutrophils | 2nd |

| Platelets | 3rd |

| Erythrocytes | 4th |

| Based on volume-normalized concentrations in studies with this compound and emtricitabine (B123318) nih.govoup.comfirstwordpharma.com. |

Biotransformation and Elimination Pathways

Metabolism is the predominant elimination pathway for this compound in humans, accounting for over 80% of an oral dose europa.eurwandafda.gov.rwpdr.netgetzpharma.com. The prodrug TAF is rapidly converted into tenofovir once inside cells oup.com. The half-life of TAF in plasma is approximately 0.51 hours, while that of tenofovir is much longer, around 32.37 hours europa.eurwandafda.gov.rwgetzpharma.com.

Table 2: Pharmacokinetic Properties of this compound (TAF) and Tenofovir (TFV)

| Parameter | This compound (TAF) | Tenofovir (TFV) (Metabolite) |

| Plasma Tmax (h) | ~0.48 rwandafda.gov.rwtmda.go.tz | - |

| Plasma Half-life (h) | 0.51 drugbank.comeuropa.eurwandafda.gov.rwgetzpharma.com | 32.37 europa.eugetzpharma.com |

| % Bound to plasma proteins | ~80% drugbank.comrwandafda.gov.rwgetzpharma.comtmda.go.tzfda.gov | <0.7% europa.eutmda.go.tz |

| Major route of elimination | Metabolism (>80% of oral dose) europa.eurwandafda.gov.rwpdr.netgetzpharma.com | Renal excretion europa.eupdr.netgetzpharma.comdovepress.com |

Major Metabolic Pathways and Enzymes (CES1, CatA)

For this compound to become active, it must be hydrolyzed to the parent compound tenofovir drugbank.comlgmpharma.com. This intracellular conversion is primarily mediated by host enzymes. In primary hepatocytes, this compound is predominantly hydrolyzed by carboxylesterase 1 (CES1) europa.eurwandafda.gov.rwgetzpharma.comeuropa.euresearchgate.netasm.org. In peripheral blood mononuclear cells (PBMCs) and macrophages, cathepsin A (CatA) is the key enzyme responsible for this hydrolysis oup.comeuropa.eurwandafda.gov.rwgetzpharma.comeuropa.euresearchgate.net. While CatA is a major enzyme in cells targeted by HIV (lymphocytes and macrophages), CES1 plays a primary role in hydrolyzing TAF in primary human hepatocytes, with CatA contributing to a lesser extent asm.orgasm.org. After the initial hydrolysis by CES1 or CatA, the resulting tenofovir is then phosphorylated by cellular kinases to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP) oup.comeuropa.eurwandafda.gov.rwgetzpharma.comdovepress.comasm.orgnih.govpmda.go.jp.

Minimal Hepatic Cytochrome P450 Metabolism

This compound exhibits minimal metabolism by cytochrome P450 (CYP) enzymes. In vitro studies have shown that TAF is not metabolized by CYP1A2, CYP2C8, CYP2C9, CYP2C19, or CYP2D6 europa.eueuropa.eueuropa.eu. Furthermore, TAF is not an inhibitor or inducer of CYP3A in vivo europa.eueuropa.eueuropa.eu. The primary metabolic pathways for TAF involve carboxylesterase-1 and cathepsin A, with no other significant hepatic metabolism described hep-druginteractions.org. This limited involvement of CYP enzymes suggests a low potential for CYP-mediated drug-drug interactions for TAF itself europa.euhep-druginteractions.orghep-druginteractions.org.

Renal Elimination Pathways of Tenofovir and its Metabolites (e.g., OAT1/3, MRP2/4)

Renal excretion of intact this compound is a minor pathway, with less than 1% of the administered dose eliminated in urine europa.eurwandafda.gov.rwpdr.netgetzpharma.comdovepress.comnih.gov. TAF is primarily eliminated after its metabolism to tenofovir europa.eugetzpharma.comdovepress.com. Tenofovir, the active form, is mainly eliminated from the body via the kidneys through a combination of glomerular filtration and active tubular secretion europa.eupdr.netgetzpharma.comdovepress.commedscape.com. This tubular secretion involves organic anion transporters (OAT1 and OAT3) and efflux transporters such as multidrug resistance-associated proteins (MRP2 and MRP4), encoded by ABCC2 and ABCC4, respectively dovepress.comnih.gov. Unlike tenofovir, this compound is not a substrate for the renal transporters OAT1 and OAT3 getzpharma.com. The targeted delivery of tenofovir to cells by TAF results in significantly lower systemic levels of tenofovir compared to tenofovir disoproxil fumarate, which contributes to a reduced impact on renal function nih.govinfezmed.itoup.comhep-druginteractions.orgnih.gov.

Pharmacokinetic Variability in Preclinical Models

Preclinical animal studies evaluating TAF have provided insights into its pharmacokinetic profile and distribution. In beagle dogs, a subdermal implant delivering TAF maintained low systemic exposure to TAF (median plasma concentration of 0.85 ng/mL) and tenofovir (median plasma concentration of 15.0 ng/mL) nih.govcorevih-bretagne.fr. Importantly, high and persistent concentrations of the pharmacologically active metabolite, TFV-DP, were observed in peripheral blood mononuclear cells (PBMCs) in these models, reaching levels over 30 times higher than those associated with HIV-1 pre-exposure prophylaxis (PrEP) efficacy in humans nih.govcorevih-bretagne.fr.

Table 3: Preclinical Pharmacokinetic Data from Dog Studies

| Parameter | Median Value (TAF Implant) |

| Plasma TAF (ng/mL) | 0.85 (IQR: 0.60 to 1.50) nih.govcorevih-bretagne.fr |

| Plasma Tenofovir (ng/mL) | 15.0 (IQR: 8.8 to 23.3) nih.govcorevih-bretagne.fr |

| PBMC TFV-DP (fmol/10⁶ cells) | 512 (over first 35 days) nih.govcorevih-bretagne.fr |

| Data from a study evaluating a long-acting TAF subdermal implant in beagle dogs nih.govcorevih-bretagne.fr. |

Interspecies Differences in Plasma Stability and Pharmacokinetics

The stability of this compound (TAF) in plasma demonstrates significant interspecies differences, a crucial consideration for preclinical assessments researchgate.netnih.gov. Studies evaluating the ex vivo stability of TAF in spiked plasma from various species have revealed distinct patterns of degradation and conversion to its active metabolite, tenofovir (TFV) nih.gov.

TAF exhibits stability in the plasma of dogs, sheep, and macaques researchgate.netnih.gov. However, a negative bias in TAF recovery was observed in rabbit-spiked plasma nih.gov. Notably, in rodent-spiked plasma, there was a complete loss of TAF with a corresponding overestimation of TFV researchgate.netnih.gov. This rapid conversion to TFV in rodent plasma suggests that rodents may not be an optimal animal model for preclinical pharmacokinetic evaluations of TAF researchgate.net. These interspecies differences highlight the importance of carefully selecting appropriate animal models for preclinical studies involving TAF to ensure accurate assessment of its pharmacokinetic properties and avoid misleading results regarding drug stability and metabolite formation nih.gov.

The following table summarizes the observed stability of this compound in the plasma of different preclinical species:

| Species | TAF Plasma Stability | Notes |

| Dog | Stable | TAF was stable in dog-spiked plasma. nih.gov |

| Sheep | Stable | TAF was stable in sheep-spiked plasma. nih.gov |

| Macaque | Stable | TAF was stable in macaque-spiked plasma. nih.gov |

| Rabbit | Negative Bias | A negative bias was observed in TAF recovery in rabbit-spiked plasma. nih.gov |

| Rodent | Complete Loss | Complete loss of TAF and overestimation of TFV in rodent-spiked plasma. researchgate.netnih.gov |

Genetic Polymorphism Impact on Metabolism and Transport

The pharmacokinetics of this compound are influenced by both non-genetic factors and genetic variations, particularly those affecting drug-metabolizing enzymes and transporters nih.govresearchgate.net. TAF undergoes intracellular hydrolysis to tenofovir (TFV), primarily via carboxylesterase 1 (CES1), after entering hepatocytes nih.gov. Various drug transporters, including P-glycoprotein (P-gp, encoded by ABCB1 gene), breast cancer resistance protein (BCRP, encoded by ABCG2 gene), and organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3, encoded by SLCO1B1 and SLCO1B3 genes, respectively), are involved in the uptake and efflux of TAF, thus impacting its systemic and intracellular concentrations nih.gov. Patient-to-patient variability in the activity of these enzymes and transporters contributes significantly to the observed differences in TAF pharmacokinetics, which can affect both its efficacy and safety nih.gov.

Single Nucleotide Polymorphisms (SNPs) in OATP1B3 (SLCO1B3) and P-gp (ABCB1)

Genetic polymorphisms within transporter genes, specifically those encoding OATP1B3 (SLCO1B3) and P-glycoprotein (ABCB1), have been shown to influence the pharmacokinetics of TAF nih.gov. OATP1B3 facilitates the hepatic uptake of TAF, while P-gp acts as an efflux pump, restricting the absorption and promoting the excretion of various drugs nih.gov.

A study conducted in healthy Chinese subjects provided evidence linking specific single nucleotide polymorphisms (SNPs) in SLCO1B3 (rs7311358) and ABCB1 (rs2032582) to variations in TAF pharmacokinetics nih.gov. It was observed that individuals with the SLCO1B3 rs7311358 AA genotype exhibited significantly higher area under the curve (AUC) values for TAF (approximately 1.15 times higher) compared to those with a G allele researchgate.net. Similarly, the ABCB1 rs2032582 T allele was also associated with increased TAF AUC nih.gov. These findings suggest that genetic variations in these transporters can significantly impact the systemic exposure to TAF nih.govresearchgate.net.

Cathepsin A Gene Polymorphism Effects on Expression and Activity

Cathepsin A (CatA) is a lysosomal carboxypeptidase that plays a crucial role as a drug-metabolizing enzyme, particularly in the activation of prodrugs like this compound mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov. Research in healthy Japanese subjects has clarified the presence of polymorphisms in the CatA gene and their influence on CatA protein expression and drug-metabolizing activity mdpi.comdntb.gov.uanih.govresearchgate.netnih.gov.

Nine genetic polymorphisms were identified in the CatA gene dntb.gov.uanih.gov. One notable polymorphism, an 85_87CTG>- deletion in exon 2, results in a change from a leucine (B10760876) 9-repeat (Leu9) to an 8-repeat (Leu8) in the signal peptide region of the CatA protein dntb.gov.uanih.govresearchgate.net. Evaluation in Flp-In-293 cells stably expressing CatA demonstrated that the expression level of CatA protein was significantly elevated in variant 2, which contains the Leu8 mutation, compared to the Leu9 variant dntb.gov.uanih.govresearchgate.netnih.gov. Consequently, higher concentrations of tenofovir alanine (B10760859) (TFV-Ala), a metabolite of TAF, were observed in cells expressing the Leu8 variant dntb.gov.uanih.govresearchgate.netnih.gov. These findings indicate that genetic polymorphisms in the CatA gene can alter the enzyme's drug metabolic activity, directly impacting TAF metabolism dntb.gov.uanih.govresearchgate.netnih.gov.

ABCB1 4036 A>G Variant and Plasma Concentrations

The ABCB1 4036 A>G allelic variant (rs3842) has been significantly correlated with the plasma concentrations of this compound nih.govpharmgkb.orgpatsnap.com. This genetic variant is associated with reduced protein expression and function of ABCB1, which acts as an efflux transporter nih.govpharmgkb.org.

A study investigating people living with HIV receiving TAF-based treatment showed that individuals with the ABCB1 4036 AG genotype exhibited significantly higher mean peak plasma concentrations (Cmax) and area under the curve from time zero to 24 hours (AUC0-24h) of TAF compared to those with the ABCB1 4036 AA genotype nih.govpharmgkb.orgpatsnap.com. For the ABCB1 4036 AG genotype, the mean Cmax was 188.7 ng/mL and AUC0-24h was 218.5 h·ng/mL (n=3), whereas for the ABCB1 4036 AA genotype, the mean Cmax was 67.7 ng/mL and AUC0-24h was 89.0 h·ng/mL (n=7) nih.govpharmgkb.org. This suggests that the reduced function of intestinal efflux transporters due to this genetic variant may lead to increased absorption and higher systemic exposure to TAF nih.gov. However, these genotypes did not appear to affect the elimination or terminal half-lives of TAF nih.gov.

The following table presents the mean peak plasma concentrations and AUC of TAF based on ABCB1 4036 genotypes:

| ABCB1 4036 Genotype | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Mean AUC0-24h (h·ng/mL) | Number of Subjects (n) |

| AG | 188.7 ± 40.7 nih.govpharmgkb.org | 218.5 ± 28.6 nih.govpharmgkb.org | 3 nih.govpharmgkb.org |

| AA | 67.7 ± 47.0 nih.govpharmgkb.org | 89.0 ± 63.9 nih.govpharmgkb.org | 7 nih.govpharmgkb.org |

Medicinal Chemistry and Synthetic Methodologies

Chemical Synthesis Routes for Tenofovir (B777) Alafenamide

The synthetic pathways for tenofovir alafenamide (TAF) generally originate from tenofovir (PMPA) or its related precursors, employing various strategies to attach the alafenamide moiety, a phosphonamidate prodrug group google.comnih.govresearchgate.net. Several routes have been reported, demonstrating the evolution of synthetic chemistry towards more efficient and selective processes.

Multi-step synthetic strategies are commonly employed for the preparation of this compound, often involving the initial formation of key intermediates which are then transformed into the final product. One typical multi-step approach involves the synthesis of (R)-tenofovir phenyl ester or (R)-tenofovir diphenyl ester as crucial intermediates thieme-connect.comresearchgate.netresearchgate.net.

A conventional route to this compound starts with (R)-9-(2-hydroxypropyl)adenine ((R)-HPA), which can be obtained via the alkylation of adenine (B156593) with (R)-propylene carbonate thieme-connect.comthieme-connect.comscispace.com. This intermediate is then subjected to a series of reactions to introduce the phosphonate (B1237965) group and the alafenamide moiety. For instance, the diethyl phosphonate intermediate, (S)-6, is formed by O-alkylation of (S)-HPA with tosylated hydroxymethylphosphonate diester in the presence of magnesium tert-butoxide. Subsequent treatment with sodium bromide and trimethylsilyl (B98337) chloride removes the diethyl groups to yield (S)-tenofovir ((S)-3), a key material for the synthesis of (S)-tenofovir phenyl ester and (S)-tenofovir diphenyl ester thieme-connect.com.

Another multi-step process for TAF involves heating PMPA with a chlorination agent, such as thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or oxalyl chloride, to obtain PMPA-2Cl. This dichloride intermediate is then reacted with phenol (B47542) and L-alanine isopropyl ester sequentially google.comgoogle.com.

Furthermore, a chemoenzymatic strategy transforming a key (R)-intermediate into tenofovir can involve a "one-pot" aminolysis-hydrolysis of an (R)-acetate in ammonia-saturated methanol, followed by alkylation of the resulting (R)-alcohol and subsequent cleavage of the phosphonate ester nih.govresearchgate.netacs.org. This highlights the potential of integrating biocatalysis for more sustainable and efficient routes.

Semi-continuous synthetic pathways represent an advancement towards more efficient and potentially higher-yielding processes by integrating batch and flow chemistry techniques. Research has explored the development of semi-continuous routes for the synthesis of tenofovir and its prodrugs, including this compound up.ac.zaup.ac.zarileygroup.co.za. While the synthesis of tenofovir and its precursor phenol-tenofovir in a semi-continuous fashion has shown promise, the direct semi-continuous synthesis of this compound itself has been noted as more challenging, often still requiring two separate steps for its formation from phenol-tenofovir and L-isopropyl alanine (B10760859) up.ac.za. Such pathways contribute to the development of proficient and elegant routes for antiretroviral prodrug synthesis, including the potential for coupling with existing flow synthesis of essential reagents like (R)-propylene carbonate up.ac.zaup.ac.za.

One-Pot Synthesis Approaches

Stereochemical Considerations in Synthesis

Stereochemical control is paramount in the synthesis of this compound due to its multiple chiral centers. The drug's efficacy and safety are directly linked to the specific (R)-configuration at its chiral carbon and a chiral phosphorus center thieme-connect.com.

The molecular structure of this compound features two chiral carbons and one chiral phosphorus center, making control over diastereoisomer and enantiomer purity essential thieme-connect.com. The phosphorus center can exist as a mixture of diastereoisomers during synthesis. For instance, in some routes, intermediate compounds formed at the phosphorus center are diastereomeric mixtures, necessitating purification techniques such as column chromatography, chiral resolution, or induced crystallization to achieve the desired purity google.com.

Maintaining high enantiomeric excess (ee) is crucial. Chiral impurity with an (S)-carbon configuration in key (R)-intermediates, such as (R)-tenofovir phenyl ester and (R)-tenofovir diphenyl ester, can arise from various sources, including the chiral pool, kinetic resolution, or asymmetric synthesis routes thieme-connect.com. Analytical methods, such as normal-phase high-performance liquid chromatography (NP-HPLC) using polysaccharide-coated chiral stationary phases, are developed and validated to determine the optical purity of these intermediates and control for (S)-impurities thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com.

The desired (R)-chirality in the this compound structure is often introduced from enantiomerically pure starting materials. A primary source for establishing the (R)-carbon configuration in the tenofovir backbone (PMPA) is the use of readily available (R)-propylene carbonate as a chiral pool thieme-connect.comthieme-connect.comscispace.com. This chiral building block ensures the correct stereochemistry is present from an early stage of the synthesis thieme-connect.com.

Key chiral intermediates include (R)-9-(2-hydroxypropyl)adenine ((R)-HPA), derived from the alkylation of adenine with (R)-propylene carbonate thieme-connect.comthieme-connect.comscispace.comfishersci.ca. Another important chiral intermediate for the synthesis of this compound fumarate (B1241708) is L-alanine isopropyl ester, specifically the L-isomer, which is crucial for forming the phosphonamidate linkage with the correct stereochemistry google.comgoogle.comgoogle.comchemicalbook.com. While D-alanine isopropyl ester exists, the L-isomer is the one used in the synthesis of TAF for the active pharmaceutical ingredient google.comgoogle.comnih.govfishersci.canih.govcenmed.comvulcanchem.com. The precise control of these chiral centers throughout the synthetic process ensures the production of the highly selective and potent this compound.

Diastereoisomer and Enantiomer Purity Control

Analogues and Derivatives in Medicinal Chemistry Research

This compound (TAF) represents a significant advancement in the medicinal chemistry of tenofovir (TFV), serving as a highly effective phosphonoamidate prodrug. Developed as a "next-generation" tenofovir prodrug, TAF was designed to overcome limitations associated with its predecessor, tenofovir disoproxil fumarate (TDF). The core medicinal chemistry strategy behind TAF involves enhancing the intracellular delivery of the active antiviral metabolite, tenofovir diphosphate (B83284) (TFV-DP), to target cells while substantially reducing systemic plasma concentrations of tenofovir. wikipedia.orgnih.govnih.gov

Research findings indicate that TAF exhibits potent antiviral activity against HIV-1 and HIV-2, demonstrating significantly improved efficacy compared to TFV. For instance, TAF has shown over 600-fold enhanced in vitro antiviral activity against HIV-1 when compared to the parent TFV. guidetopharmacology.org This enhanced potency allows for the use of considerably lower doses of TAF (e.g., approximately one-tenth) compared to TDF to achieve comparable or greater antiviral suppression. nih.govwikipedia.orgfishersci.canih.gov

The improved pharmacological profile of TAF stems from its chemical design, which facilitates greater plasma stability and efficient intracellular hydrolysis. Unlike TDF, which undergoes widespread hydrolysis in plasma leading to higher systemic tenofovir exposure, TAF remains largely intact in the bloodstream and is primarily activated inside target cells. wikipedia.orguni.lu This intracellular activation is mediated by enzymes such as cathepsin A and carboxylesterase 1, which hydrolyze TAF to its active metabolite, tenofovir. wikipedia.orgguidetopharmacology.org This targeted delivery results in a much higher intracellular accumulation of tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) compared to TDF. For example, studies have shown that TAF can yield intracellular TFV-DP levels approximately 7-fold to 25-fold higher than those achieved with TDF at clinically relevant doses. nih.govwikipedia.org The improved plasma stability of TAF also contributes to its consistent activity in the presence of human serum, a characteristic not observed with TDF. uni.lu

Key Comparative Data for this compound and Tenofovir Disoproxil Fumarate

The following table summarizes key pharmacokinetic and pharmacodynamic differences that highlight the medicinal chemistry advantages of TAF as a tenofovir derivative.

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | This compound (TAF) | Reference |

| Primary Activation Site | Systemic plasma and cells | Primarily intracellular (target cells) | wikipedia.orgguidetopharmacology.orguni.lu |

| Plasma Stability | Lower | Higher | wikipedia.orguni.lu |

| Plasma TFV Exposure (relative) | High | Significantly lower (e.g., 79-97% lower than TDF) | nih.govnih.govwikipedia.org |

| Intracellular TFV-DP (PBMCs) | Lower | Substantially higher (e.g., 7- to 25-fold higher than TDF) | nih.govwikipedia.org |

| In vitro Antiviral Potency | Less potent (compared to TAF) | More potent (e.g., >600-fold vs. TFV; effective at 1/10th TDF dose) | nih.govguidetopharmacology.orgwikipedia.orgfishersci.canih.gov |

Beyond the development of TAF itself, medicinal chemistry research continues to explore other tenofovir analogues and derivatives. This includes investigations into alternative prodrug strategies and novel synthetic methodologies. For instance, new synthetic approaches for TAF have been developed that circumvent the traditional tenofovir (PMPA) intermediate, focusing instead on direct carbon-phosphorus bond construction via P-alkylation. mims.com Furthermore, the exploration of lipid-thioether analogues of tenofovir exalidex highlights ongoing research into modifying the tenofovir scaffold to improve drug delivery and antiviral activity. mims.com Efforts are also directed towards developing advanced drug delivery systems, such as transdermal patches for TAF, which represent another form of derivative research aimed at optimizing pharmacokinetic profiles and therapeutic outcomes. nih.govuni-freiburg.de The broader synthesis of tenofovir analogues using methods like asymmetric transfer hydrogenation from purine (B94841) derivatives also exemplifies the ongoing efforts in creating new compounds with potential antiviral properties.

Preclinical in Vitro and in Vivo Research Models

In Vitro Cellular Models for Pharmacological Studies

The metabolic activation of TAF differs significantly between hepatocytes and lymphocytes, a key aspect of its targeted delivery mechanism. In primary human hepatocytes, TAF is primarily hydrolyzed by carboxylesterase 1 (CES1), with a smaller contribution from cathepsin A (CatA). asm.orgnih.govnih.govrwandafda.gov.rw This efficient conversion in liver cells leads to high intracellular concentrations of the active metabolite, tenofovir (B777) diphosphate (B83284) (TFV-DP). asm.orgnih.govnih.gov Studies have shown that incubation of primary human hepatocytes with TAF results in TFV-DP levels that are approximately 5-fold and 120-fold higher than those achieved with equimolar concentrations of TDF and tenofovir (TFV), respectively. asm.orgnih.gov The intracellular half-life of TFV-DP in these cells is greater than 24 hours, indicating persistent antiviral pressure. asm.orgnih.govnih.gov

In contrast, within peripheral blood mononuclear cells (PBMCs), which include lymphocytes, the hydrolysis of TAF is predominantly mediated by the lysosomal protease CatA. rwandafda.gov.rwnih.goveuropa.eutga.gov.aueuropa.eu This targeted activation within HIV target cells like lymphocytes is a defining feature of TAF. researchgate.net The efficient intracellular conversion leads to substantially higher concentrations of the active metabolite, TFV-DP, in lymphocytes compared to those achieved with TDF. i-base.info

This differential metabolism underscores the dual-targeting capability of TAF, making it effective for treating both HIV, which primarily infects lymphocytes, and Hepatitis B Virus (HBV), which infects hepatocytes. asm.orgnih.gov The high efficiency of TAF uptake and activation in hepatocytes supports its use in HBV therapy. asm.orgnih.govresearchgate.net

Primary human cells are critical models for evaluating the antiretroviral activity and pharmacology of TAF in a context that closely mimics the in vivo environment. Studies using peripheral blood mononuclear cells (PBMCs), CD4+ T-lymphocytes, and monocyte-derived macrophages (MDMs) have consistently demonstrated the superior efficiency of TAF in delivering the active metabolite, tenofovir diphosphate (TFV-DP), into these key HIV target cells compared to TDF. nih.govresearchgate.net

In PBMCs, TAF achieves intracellular TFV-DP concentrations that are significantly higher—ranging from 4- to 7-fold greater—than those seen with TDF. i-base.infonih.govnatap.org This enhanced intracellular delivery is attributed to the greater plasma stability and lipophilicity of TAF, allowing it to permeate cells more effectively before being converted to tenofovir. researchgate.netnih.gov One study found that after a switch from a TDF-containing regimen to a TAF-containing one, plasma tenofovir concentrations decreased by 90%, while intracellular TFV-DP concentrations in PBMCs increased by 2.41-fold. nih.gov Another analysis reported that TFV-DP levels in PBMCs were 4.4-fold higher with TAF compared to TDF. natap.org This efficient loading of PBMCs is a key factor in the potent antiviral activity of TAF. researchgate.netaidsmap.com

In primary CD4+ T-lymphocytes and monocyte-derived macrophages (MDMs), TAF also shows potent antiviral activity. nih.govfda.govasm.org Research has shown TAF to be over 600-fold more potent than tenofovir in CD4+ T-cells and 80-fold more potent in MDMs. nih.gov The antiviral efficacy of TAF is consistent across cells from demographically diverse donors, with mean 50% effective concentration (EC50) values around 11.0 nM in CD4s and 9.7 nM in MDMs. nih.gov This potent activity is linked to the efficient intracellular metabolism of TAF, which is consistently mediated by cathepsin A in these cell types. nih.govresearchgate.net The high intracellular concentrations achieved by TAF are thought to contribute to a higher barrier to resistance. researchgate.net

| Cell Type | Parameter | TAF Finding | TDF/TFV Comparator Finding | Fold Difference (TAF vs. Comparator) | Reference |

|---|---|---|---|---|---|

| PBMCs | Intracellular TFV-DP Concentration | ~4.4-fold higher | Lower concentration | 4.4 | natap.org |

| PBMCs | Intracellular TFV-DP Concentration (Post-Switch) | 834.7 fmol/10⁶ cells | 346.85 fmol/10⁶ cells (pre-switch) | 2.41 | nih.gov |

| PBMCs | Anti-HIV-1 Activity | 500-fold improvement | Lower activity | 500 | asm.orgnih.gov |

| CD4+ T-lymphocytes | Antiviral Potency (vs. TFV) | EC50: 11.0 nM | Lower potency | >600 | nih.gov |

| Monocyte-Derived Macrophages (MDMs) | Antiviral Potency (vs. TFV) | EC50: 9.7 nM | Lower potency | >80 | nih.gov |

The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying the metabolism and antiviral activity of compounds targeting the liver, such as in the case of Hepatitis B Virus (HBV). For tenofovir alafenamide (TAF), HepG2 cells have been instrumental in elucidating its hepatic processing. In these cells, as in primary hepatocytes, TAF is efficiently converted to tenofovir (TFV) and then phosphorylated to its active form, tenofovir diphosphate (TFV-DP). nih.gov Studies have shown that tenofovir phosphorylation occurs efficiently in HepG2 cells, with TFV-DP achieving levels similar to those in lymphoid cell lines. nih.gov

TAF has demonstrated potent anti-HBV activity in HBV-positive HepG2.2.15 cells, showing significantly stronger inhibition of HBV DNA replication compared to tenofovir disoproxil fumarate (B1241708) (TDF). frontiersin.org In one study, the anti-HBV activity of TAF was slightly less potent than another prodrug, tenofovir amibufenamide (TMF), after 9 days of treatment, with EC50 values of 12.17 ± 0.56 nM for TAF. frontiersin.org

Cytotoxicity evaluations in HepG2 cells have shown that TAF has a high therapeutic index. The 50% cytotoxicity concentration (CC50) for TAF in HepG2 cells was found to be greater than 44.4 µM, indicating low potential for liver cell toxicity at therapeutic concentrations. pmda.go.jpfda.gov.ph

Beyond HepG2, lymphoblastoid T-cell lines such as MT-2 and MT-4 are also used to evaluate the anti-HIV activity of TAF. In these cell lines, TAF displayed potent antiviral activity with 50% effective concentration (EC50) values around 5 nM. asm.orgnih.gov These models, alongside primary cells, confirm the broad and potent antiviral profile of TAF. nih.gov

Primary Cell Models (e.g., PBMCs, CD4+ T-lymphocytes, Monocyte-Derived Macrophages)

In Vivo Animal Models for Pharmacokinetic and Efficacy Evaluations

Rodent models, particularly mice, have been utilized in the preclinical evaluation of this compound (TAF) to study its pharmacokinetics and efficacy, often in the context of developing long-acting formulations. nih.govresearchgate.netpmda.go.jppmda.go.jp

In a study using humanized CD34+-NSG mice, the pharmacokinetic profile of a long-acting nanoparticle formulation of TAF was assessed. nih.govresearchgate.net Following subcutaneous administration of the TAF nanoparticle formulation, a prolonged residence time and exposure were observed. nih.govresearchgate.net The elimination half-life for tenofovir (TFV), the metabolite of TAF, was 5.1 days with the nanoparticle formulation, compared to just 14.2 hours when administered as a free drug solution. nih.govresearchgate.net This demonstrates the potential of such formulations to provide sustained drug levels.

Another study compared the pharmacokinetics of three different tenofovir prodrugs in C57BL/6 mice. frontiersin.org After oral administration, the area under the curve (AUC) for the resulting plasma TFV was higher for TAF (9.30 µM·h) compared to tenofovir disoproxil fumarate (TDF) (5.39 µM·h), indicating greater bioavailability with TAF in this model. frontiersin.org

Efficacy studies in HBV transgenic mouse models have shown that TAF, TDF, and another prodrug, tenofovir amibufenamide (TMF), all achieved a similar anti-HBV effect after 42 days of treatment. frontiersin.org These models are crucial for establishing in vivo proof-of-concept for antiviral activity before moving to larger animal models and human trials.

| Mouse Model | Formulation | Parameter | Finding | Reference |

|---|---|---|---|---|

| Humanized CD34+-NSG | TAF Nanoparticle (Subcutaneous) | TFV Elimination Half-Life | 5.1 days | nih.govresearchgate.net |

| Humanized CD34+-NSG | TAF Free Drug Solution (Subcutaneous) | TFV Elimination Half-Life | 14.2 hours | nih.govresearchgate.net |

| C57BL/6 | TAF (Oral) | Plasma TFV AUC | 9.30 µM·h | frontiersin.org |

| C57BL/6 | TDF (Oral) | Plasma TFV AUC | 5.39 µM·h | frontiersin.org |

Beagle dogs have served as a critical non-rodent animal model for evaluating the pharmacokinetics of this compound (TAF), particularly for oral and long-acting implantable formulations. nih.govnih.govcorevih-bretagne.frfrontiersin.orgasm.orgnih.govnatap.orgnih.govresearchgate.net These studies have consistently highlighted TAF's ability to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) while maintaining low systemic plasma levels of tenofovir (TFV). asm.orgnih.gov

In preclinical studies with oral administration, TAF demonstrated enhanced distribution of tenofovir into PBMCs and lymphatic tissues in dogs compared to an equivalent dose of TDF. oup.com Twenty-four hours after a single oral dose of TAF, the concentration of tenofovir in lymphatic organs was 5- to 15-fold greater than that observed with TDF. oup.com Furthermore, intracellular tenofovir concentrations in PBMCs were approximately 38-fold greater with TAF compared to TDF. oup.com

Studies evaluating long-acting subdermal implants in beagle dogs have also shown promising results. corevih-bretagne.frfrontiersin.orgasm.orgnih.govnih.gov One study of a TAF implant releasing approximately 1.07 mg/day maintained a median PBMC TFV-DP concentration of 512 fmol/10⁶ cells over 35 days. asm.orgnatap.orgnih.gov This was achieved with low median plasma concentrations of TAF (0.85 ng/mL) and TFV (15.0 ng/mL). corevih-bretagne.frasm.orgnih.govnih.gov Another study with a different implant releasing TAF at a lower rate of 0.48 mg/day still achieved a median TFV-DP concentration of 470 fmol/10⁶ cells at day 35. frontiersin.org

These canine models have also been essential for understanding the hepatic delivery of TAF. nih.govnih.gov Following oral administration in dogs, TAF is rapidly absorbed and results in high and persistent levels of TFV-DP in the liver, with levels being notably higher than those achieved with TDF. asm.orgnih.govnih.gov

| Administration Route | TAF Release/Dose | Median PBMC TFV-DP Concentration | Median Plasma TAF Concentration | Median Plasma TFV Concentration | Reference |

|---|---|---|---|---|---|

| Subdermal Implant | ~1.07 mg/day | 512 fmol/10⁶ cells (over 35 days) | 0.85 ng/mL | 15.0 ng/mL | asm.orgnatap.orgnih.gov |

| Subdermal Implant | 0.48 mg/day | 470 fmol/10⁶ cells (at day 35) | 1.0 ng/mL | Not Reported | frontiersin.org |

| Subdermal Implant | 0.17 mg/day | 216 fmol/10⁶ cells (6-month study) | 0.3 ng/mL | Not Reported | frontiersin.org |

Primate Models (e.g., Macaques)

Primate models, particularly macaques, have been instrumental in the preclinical assessment of this compound (TAF) for HIV pre-exposure prophylaxis (PrEP). These models allow for the evaluation of pharmacokinetics (PK), efficacy, and safety in a system that closely mirrors human physiology.

Studies in pigtailed and rhesus macaques have explored various formulations and delivery methods of TAF. For instance, research on rectally applied inserts containing TAF and elvitegravir (B1684570) (EVG) in pigtailed macaques demonstrated favorable pharmacokinetic profiles. nih.govnih.gov A single insert led to rapid and high concentrations of EVG and the active metabolite, tenofovir-diphosphate (TFV-DP), in rectal tissue. nih.govnih.gov However, this only conferred partial protection against repeated rectal simian-human immunodeficiency virus (SHIV) challenges, with a calculated efficacy of 72.6%. nih.govresearchgate.net The addition of a second insert resulted in a tenfold increase in rectal tissue drug levels and significantly higher efficacy of 93.1%. nih.govnih.govresearchgate.net These findings underscore the importance of achieving adequate drug concentrations throughout the rectum and colon for high levels of protection. nih.gov

Vaginal administration of TAF/EVG inserts in macaques has also shown promise, providing 91% efficacy against vaginal SHIV infection when given 4 hours before exposure and 100% efficacy when administered 4 hours post-exposure, indicating a wide window for protection. nih.gov

Oral administration of TAF has been investigated to determine its potential for weekly PrEP regimens. mdpi.comnih.gov In pigtailed macaques, weekly oral doses of 13.7 mg/kg and 27.4 mg/kg resulted in high efficacy (94.1% and 93.9%, respectively) against vaginal SHIV infection. mdpi.comresearchgate.net The higher dose of 27.4 mg/kg showed an efficacy of 80.7% against rectal SHIV infection. mdpi.comresearchgate.net These macaque doses are estimated to be equivalent to human doses of approximately 230 mg and 450 mg of TAF, respectively. mdpi.comresearchgate.net

Subcutaneous implants delivering TAF have also been evaluated in rhesus macaques. frontiersin.orgasm.org Implants releasing TAF at 0.7 mg/day achieved TFV-DP concentrations in peripheral blood mononuclear cells (PBMCs) associated with high protection against vaginal SHIV infection in pigtail macaques. frontiersin.org However, some studies have reported local inflammation and tissue necrosis at the implant site in both rabbits and macaques, even at lower TAF release rates. asm.orgbiorxiv.org

The macaque models have been crucial for establishing drug concentration benchmarks associated with protection. For example, a TFV-DP concentration of 1674 fmol/10^6 cells in PBMCs, achieved with a TAF implant releasing 0.7 mg/day, was linked to nearly 93% protection against vaginal SHIV infection. frontiersin.org These models continue to be invaluable for testing new PrEP strategies and understanding the pharmacological requirements for preventing HIV transmission. cdc.gov

Table 1: Efficacy of this compound Formulations in Macaque Models

| Formulation/Route | Animal Model | Challenge Route | Efficacy | Citation |

|---|---|---|---|---|

| One TAF/EVG Insert | Pigtail Macaques | Rectal | 72.6% | nih.govresearchgate.net |

| Two TAF/EVG Inserts | Pigtail Macaques | Rectal | 93.1% | nih.govnih.govresearchgate.net |

| TAF/EVG Insert | Macaques | Vaginal (PrEP) | 91% | nih.gov |

| TAF/EVG Insert | Macaques | Vaginal (PEP) | 100% | nih.gov |

| Weekly Oral TAF (13.7 mg/kg) | Pigtail Macaques | Vaginal | 94.1% | mdpi.comresearchgate.net |

| Weekly Oral TAF (27.4 mg/kg) | Pigtail Macaques | Vaginal | 93.9% | mdpi.comresearchgate.net |

| Weekly Oral TAF (27.4 mg/kg) | Pigtail Macaques | Rectal | 80.7% | mdpi.comresearchgate.net |

Other Large Animal Models (e.g., Sheep, Rabbits)

In addition to primate models, other large animals such as sheep and rabbits have been utilized in the preclinical development of long-acting TAF formulations. These models offer advantages in terms of size, cost, and handling for certain types of studies, particularly for evaluating subcutaneous implants.

New Zealand White (NZW) rabbits have been used to assess the pharmacokinetics and local safety of subcutaneous TAF implants. frontiersin.orgasm.orgbiorxiv.org Dose-ranging studies in rabbits demonstrated a clear dose-dependent relationship for cellular TFV-DP levels. biorxiv.org For instance, implants with in vitro release rates ranging from 0.13 mg/day to 0.78 mg/day resulted in median TFV-DP concentrations in heterophils from 42 fmol/10^6 cells to nearly 391 fmol/10^6 cells, respectively. biorxiv.org However, these studies also highlighted potential local tolerance issues, with observations of inflammation and necrosis around the active implants, which were not seen with placebo implants. asm.orgbiorxiv.org In female NZW rabbits, TFV-DP concentrations in vaginal tissues were found to be approximately three-fold higher than in rectal tissues. frontiersin.org

Sheep have been used as a large animal model to evaluate TAF implants, providing a body weight closer to that of humans compared to smaller animals like rabbits and dogs. frontiersin.org A study comparing identical TAF implants in mice and sheep found that the implants delivered TAF at a similar rate in both species, suggesting that local drug saturation was not a limiting factor in the smaller mouse model. frontiersin.org This finding is important for the extrapolation of data from smaller to larger species. The study measured plasma TAF and tenofovir (TFV) concentrations, as well as TFV and TFV-DP concentrations in dermal tissues adjacent to the implant. frontiersin.org

Beagle dogs have also been employed in the preclinical evaluation of TAF implants. frontiersin.orgnih.gov Studies have documented sustained plasma concentrations of TAF and TFV, and efficient loading of TFV-DP in PBMCs. nih.govcorevih-bretagne.fr One study with a TAF implant delivering approximately 1.07 mg/day in beagle dogs maintained median PBMC TFV-DP levels of 512 fmol/10^6 cells. nih.gov

These large animal models have been crucial for understanding the in vivo performance of long-acting TAF delivery systems, providing valuable data on pharmacokinetics and local tissue responses that inform further development and clinical translation. frontiersin.orgfrontiersin.orgresearchgate.net

Table 2: Pharmacokinetic Findings for TAF Implants in Rabbits

| Implant Dose (in vitro release) | Median TFV-DP in Heterophils | Animal Model | Citation |

|---|---|---|---|

| 0.13 mg/day | 42 fmol/10⁶ cells | NZW Rabbit | biorxiv.org |

| 0.78 mg/day | 391 fmol/10⁶ cells | NZW Rabbit | biorxiv.org |

Humanized Mouse Models for HIV Infection

Humanized mouse models, which possess a functional human immune system, have emerged as a valuable small animal model for studying HIV-1 pathogenesis and for the preclinical evaluation of antiretroviral drugs, including TAF. frontiersin.orgasm.org The bone marrow-liver-thymus (BLT) humanized mouse model is considered a gold standard for HIV research due to its robust reconstitution of human immune cells and its ability to sustain mucosal HIV-1 infection. frontiersin.orgasm.org

Studies using humanized mice have demonstrated the efficacy of TAF in preventing HIV-1 transmission. In one proof-of-concept study, a combination of TAF and elvitegravir (EVG) was formulated into nanoparticles for subcutaneous administration. natap.orgnih.gov In hu-BLT mice, these nanoparticles provided sustained drug release and significant protection against vaginal HIV-1 challenge. natap.orgnih.gov Mice that received the nanoparticles four days before the viral challenge were 100% protected, while those challenged 14 days post-injection showed 60% protection. natap.orgnih.govnatap.org

Pharmacokinetic studies in humanized mice have also provided insights into the tissue distribution of TAF and its metabolites. nih.gov Subcutaneous administration of TAF and EVG nanoparticles in humanized CD34+-NSG mice resulted in a longer residence time and exposure for both drugs compared to a solution formulation. nih.gov These studies are critical for understanding how long-acting formulations deliver the drug to target tissues. nih.gov

More recently, humanized mice have been shown to be permissive to Simian Immunodeficiency Virus (SIV) in addition to HIV, creating a dual-purpose model for testing antiretroviral therapies. frontiersin.orgnih.govbioworld.com In a study evaluating a combination therapy of emtricitabine (B123318), bictegravir, and TAF, the regimen was found to be fully effective in suppressing both SIV and HIV in humanized mice. frontiersin.orgnih.govbioworld.comresearchgate.net

These humanized mouse models offer a platform to test the efficacy of different TAF formulations and combinations against HIV and SIV, providing crucial preclinical data to guide the development of new prevention and treatment strategies. frontiersin.orgfrontiersin.org

Table 3: Efficacy of TAF Nanoparticles in Humanized BLT Mice

| Challenge Time Post-Injection | Protection Rate | Animal Model | Citation |

|---|---|---|---|

| 4 days | 100% | Hu-BLT Mice | natap.orgnih.govnatap.org |

| 14 days | 60% | Hu-BLT Mice | natap.orgnih.govnatap.org |

In Vitro-In Vivo Correlation (IVIVC) Considerations in Preclinical Development

Establishing a correlation between in vitro drug release and in vivo pharmacokinetic performance, known as in vitro-in vivo correlation (IVIVC), is a critical aspect of preclinical development for long-acting drug delivery systems like TAF implants. nih.govmdpi.com A strong IVIVC can facilitate formulation optimization, serve as a quality control tool, and potentially reduce the need for extensive animal testing. mdpi.com

The development of TAF implants has involved extensive in vitro release studies to characterize the release kinetics under various conditions. mdpi.com These studies have shown that TAF can be released at a controlled, zero-order rate for extended periods, such as 180 days. mdpi.com The release rate can be tuned by modifying implant parameters like wall thickness. mdpi.com

Comparing in vitro release data with in vivo results from animal models is essential for understanding the translatability of the in vitro findings. biorxiv.orgnih.gov Studies with TAF implants have been conducted in multiple species, including mice, dogs, sheep, rabbits, and macaques, to assess this relationship. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.gov

In some cases, a good correlation has been observed. For example, one study with TAF implants in rhesus macaques demonstrated a close correlation between the average daily release measured in vitro and the in vivo release calculated from residual drug in the implants after 12 weeks. biorxiv.org However, the IVIVC can be variable and species-dependent. nih.gov For instance, a comparison of identical implants in mice, sheep, and dogs showed that the in vivo TAF release rates were similar in mice and sheep but were three times higher in dogs. nih.govnih.gov

The choice of animal model is therefore a crucial consideration. frontiersin.org Factors such as differences in drug stability in plasma across species can influence the pharmacokinetic profile. researchgate.net For example, TAF has been shown to be unstable in rodent plasma, which could complicate the interpretation of pharmacokinetic data from these models. researchgate.net

While a perfect one-to-one IVIVC is not always achievable, the data generated from these comparative studies provide fundamental insights into the multispecies delivery of TAF from long-acting implants and help in selecting the most appropriate animal models for preclinical evaluation. nih.govnih.gov Based on comprehensive analyses, mice and sheep, with macaques as a complementary species, have been recommended for the preclinical evaluation of certain TAF implants. nih.govnih.gov

Mechanistic Studies on Drug Interactions Excluding Clinical Outcomes

Transporter-Mediated Drug Interactions

The absorption and cellular uptake of tenofovir (B777) alafenamide are significantly influenced by several key drug transporters. Interactions with drugs that inhibit or induce these transporters can alter TAF's plasma concentrations, though the clinical significance varies.

Inhibition/Induction of P-gp and BCRP Efflux

Tenofovir alafenamide is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). fda.gov.phhiv.govrwandafda.gov.rw These transporters are located in various tissues, including the intestines, and play a crucial role in limiting the absorption of their substrates.

Inhibition : Co-administration of TAF with drugs that inhibit P-gp and BCRP can lead to increased absorption and consequently higher plasma concentrations of TAF. fda.gov.phrwandafda.gov.rwfda.gov For instance, potent P-gp inhibitors are expected to increase TAF's systemic exposure. hiv.gov

Induction : Conversely, drugs that induce the activity of P-gp are anticipated to decrease the absorption of TAF. fda.gov.phfda.gov This can result in lower plasma concentrations of TAF, potentially reducing its therapeutic efficacy. fda.gov.phfda.gov Strong P-gp inducers like certain anticonvulsants (e.g., carbamazepine, oxcarbazepine, phenobarbital, phenytoin), antimycobacterials (e.g., rifabutin, rifampin, rifapentine), and the herbal product St. John's wort can significantly reduce TAF levels. nih.gov

Table 1: Impact of P-gp and BCRP Modulators on this compound

| Modulator Type | Effect on Transporter | Impact on TAF Absorption | Resulting TAF Plasma Concentration |

|---|---|---|---|

| Inhibitor | Decreases efflux activity | Increased | Higher |

| Inducer | Increases efflux activity | Decreased | Lower |

Modulation of OATP1B1 and OATP1B3 Hepatic Uptake

In addition to passive diffusion, this compound enters hepatocytes via the organic anion transporting polypeptides OATP1B1 and OATP1B3. fda.gov.phrwandafda.gov.rwfda.gov These uptake transporters are critical for the efficient delivery of TAF into liver cells, a primary site of action for the treatment of Hepatitis B virus (HBV).

Inhibitors of OATP1B1 and OATP1B3 can potentially affect the distribution of this compound in the body. hep-druginteractions.org While the clinical evidence for hepatic OATP1B induction is still under investigation, it is a recognized mechanism for drug-drug interactions. nih.gov Cobicistat, for example, is an inhibitor of OATP1B1 and OATP1B3. hiv.gov

Enzyme-Mediated Drug Interactions

The activation of this compound from its prodrug form is a critical step in its mechanism of action. This process is mediated by specific intracellular enzymes, and notably, does not significantly involve the cytochrome P450 system, which is a common source of drug interactions for many other medications.

Role of Carboxylesterases and Cathepsins

The intracellular conversion of this compound to tenofovir is primarily accomplished through hydrolysis. This reaction is catalyzed by two main enzymes:

Carboxylesterase 1 (CES1) : This enzyme, predominantly found in the liver, plays a role in the hydrolysis of TAF. drugbank.comasm.orgnih.gov

Cathepsin A (CatA) : This lysosomal serine protease is pivotal for the intracellular metabolism of TAF. drugbank.comasm.orgnih.gov Studies have indicated that CatA may play a more significant role in the hepatic hydrolysis of TAF than CES1. nih.govnih.gov Research has shown that at their respective physiological pH environments, the activity of CatA is substantially higher than that of CES1. nih.govnih.gov

The hydrolysis of TAF by these enzymes is a pH-dependent process. nih.gov Overexpression of either CatA or CES1 in cell lines has been shown to increase the rate of intracellular TAF hydrolysis. asm.org Conversely, knockdown of CatA expression significantly reduces TAF metabolism. asm.org

Table 2: Key Enzymes in this compound Activation

| Enzyme | Location | Function | Significance |

|---|---|---|---|

| Carboxylesterase 1 (CES1) | Primarily liver | Hydrolysis of TAF | Contributes to hepatic activation. asm.orgnih.gov |

| Cathepsin A (CatA) | Lysosomes (intracellular) | Hydrolysis of TAF | Plays a pivotal role in intracellular metabolism. asm.orgnih.gov |

Absence of Significant Cytochrome P450 Interactions

A key feature of this compound's drug interaction profile is the lack of significant metabolism by the cytochrome P450 (CYP) enzyme system. nih.govhep-druginteractions.org In vitro studies have confirmed that TAF is not a significant inhibitor of major CYP isozymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP2D6. rwandafda.gov.rw While it may be a weak inhibitor of CYP3A in vitro, it does not act as an inhibitor or inducer of CYP3A in vivo. rwandafda.gov.rwhivclinic.ca

This characteristic minimizes the potential for clinically significant drug-drug interactions with medications that are substrates, inhibitors, or inducers of the CYP450 system, a common pathway for drug metabolism. nih.govhiv-druginteractions.org

Cellular Pharmacology and Gene Expression Studies

Intracellular Metabolism Kinetics and Dynamics

The intracellular journey of TAF involves several critical steps, from its initial uptake to its conversion into the pharmacologically active form. cancer.govfda.gov.ph